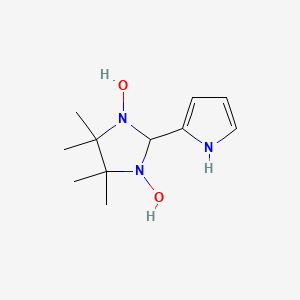
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol
説明
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol, also known as TMI, is a chemical compound with potential applications in scientific research. TMI is a stable and highly soluble compound that has been synthesized through various methods. In
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has been shown to bind to the active site of protein tyrosine phosphatase 1B, thereby inhibiting its activity. This inhibition leads to an increase in insulin signaling and glucose uptake in cells. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has also been shown to inhibit the activity of certain kinases involved in cancer cell growth and to modulate the activity of certain transcription factors involved in inflammation.
Biochemical and Physiological Effects:
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol inhibits the activity of protein tyrosine phosphatase 1B and certain kinases involved in cancer cell growth. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has also been shown to modulate the activity of certain transcription factors involved in inflammation. In vivo studies have shown that 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has anti-inflammatory properties and can inhibit the growth of cancer cells.
実験室実験の利点と制限
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has a number of advantages for lab experiments, including its stability, solubility, and ease of synthesis. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol is also highly specific in its inhibition of certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol research. One area of interest is the development of 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol analogs with improved specificity and potency. Another area of interest is the investigation of 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol's potential as a therapeutic agent for diabetes, cancer, and inflammation. Further studies are also needed to fully understand the mechanism of action of 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol and its potential side effects.
Conclusion:
In conclusion, 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol is a chemical compound with potential applications in scientific research. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has been synthesized through various methods and has been shown to inhibit the activity of certain enzymes and signaling pathways. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has a number of advantages for lab experiments, including its stability, solubility, and specificity. However, further studies are needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B, which is involved in insulin signaling. 4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)-1,3-imidazolidinediol has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties.
特性
IUPAC Name |
1,3-dihydroxy-4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2)11(3,4)14(16)9(13(10)15)8-6-5-7-12-8/h5-7,9,12,15-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSEACZGFHVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(N1O)C2=CC=CN2)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dihydroxy-4,4,5,5-tetramethyl-2-(1H-pyrrol-2-yl)imidazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3869349.png)
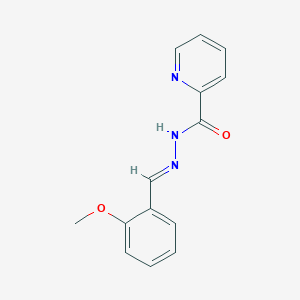
![4-fluorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869353.png)
![1-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B3869364.png)
![ethyl 1-[4-methyl-7-(methylthio)-2-quinolinyl]-3-piperidinecarboxylate](/img/structure/B3869365.png)
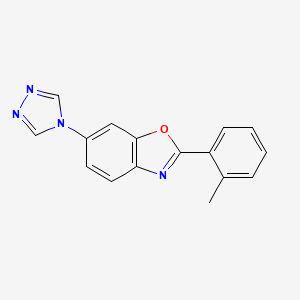
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869386.png)
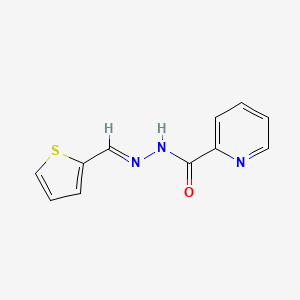
![N-(2-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-3-piperidinyl}propanamide](/img/structure/B3869393.png)
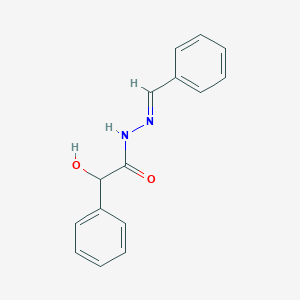
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-bromobenzoate](/img/structure/B3869425.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diphenol](/img/structure/B3869438.png)

![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B3869441.png)